Butyl(tripropyl)stannane

Beschreibung

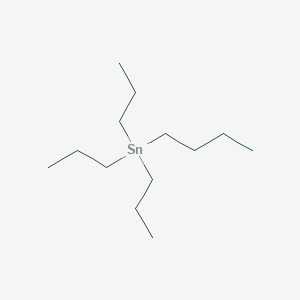

Butyl(tripropyl)stannane is an organotin compound with the molecular formula C₁₃H₃₀Sn, consisting of a central tin atom bonded to one butyl group (C₄H₉) and three propyl groups (C₃H₇). Organotin compounds are widely used in industrial applications, including catalysts, stabilizers for plastics, and biocides.

Eigenschaften

IUPAC Name |

butyl(tripropyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3C3H7.Sn/c1-3-4-2;3*1-3-2;/h1,3-4H2,2H3;3*1,3H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPUBYODGIWPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCC)(CCC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557410 | |

| Record name | Butyl(tripropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-62-6 | |

| Record name | Butyl(tripropyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl(tripropyl)stannane can be synthesized through the reduction of the corresponding tin halides using reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane. The general reaction involves the reduction of butyl(tripropyl)tin chloride with lithium aluminium hydride to yield butyl(tripropyl)stannane .

Industrial Production Methods: In industrial settings, the production of butyl(tripropyl)stannane often involves the distillation of organotin oxides with polymethylhydrosiloxane under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Butyl(tripropyl)stannane undergoes various chemical reactions, including:

Hydrostannation: This reaction involves the addition of butyl(tripropyl)stannane to alkenes and alkynes, forming organotin compounds.

Substitution: It can participate in substitution reactions where the tin-hydrogen bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminium hydride, polymethylhydrosiloxane.

Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.

Major Products:

Hydrocarbons: Formed through the reduction of organic halides.

Organotin Compounds: Resulting from hydrostannation reactions.

Wissenschaftliche Forschungsanwendungen

Butyl(tripropyl)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reducing agent and in hydrostannation reactions to synthesize complex organic molecules.

Antibacterial Activity: Research has shown that stannanes, including butyl(tripropyl)stannane, exhibit antibacterial properties against both gram-positive and gram-negative bacterial strains.

Wirkmechanismus

The mechanism of action of butyl(tripropyl)stannane involves the formation of stannyl radicals. These radicals participate in chain mechanisms, where they abstract hydrogen atoms from other molecules, propagating the reaction. The relatively weak tin-hydrogen bond facilitates these radical reactions, making butyl(tripropyl)stannane an effective reducing agent .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics (Inferred):

- Molecular Weight : ~316.08 g/mol (calculated).

- Structure : Tetrahedral geometry around tin, with alkyl substituents influencing reactivity and stability.

- Applications: Likely used as a precursor in organic synthesis or polymer stabilization, though industrial use may be restricted due to environmental concerns associated with organotins .

Comparison with Similar Organotin Compounds

Structural and Functional Differences

The table below compares Butyl(tripropyl)stannane with three related organotin compounds:

Reactivity and Stability

- Alkyl vs. Chlorine Substituents : Butyl(tripropyl)stannane’s alkyl groups confer greater hydrophobicity and lower reactivity compared to chlorinated analogs like Butyltrichlorostannane, which is highly reactive in substitution reactions .

- Thermal Stability : Trialkyltin compounds (e.g., Trimethylpropylstannane) exhibit moderate thermal stability, while fluorinated derivatives (e.g., Tributylfluoro-stannane polymers) may degrade at high temperatures, releasing toxic byproducts .

Toxicity and Environmental Impact

- Alkyltin Compounds : Butyl(tripropyl)stannane’s toxicity profile is likely similar to other trialkyltins, which are less acutely toxic than triaryltins but still pose chronic environmental risks due to bioaccumulation .

- Chlorinated Derivatives : Butyltrichlorostannane is corrosive and releases HCl upon hydrolysis, requiring stringent handling protocols .

Comparison with Non-Tin Organometallics

For context, Tripropyl Aluminum (CAS 102-67-0) serves as a contrasting example:

- Reactivity: Extremely pyrophoric and reactive with water/air, unlike organotins, which are generally air-stable .

- Applications: Used as a catalyst in polymerization, whereas organotins are more common in PVC stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.